molecular formula C23H28N2O3S B2386147 3-cyclopentyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 954638-46-1

3-cyclopentyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No.: B2386147
CAS No.: 954638-46-1
M. Wt: 412.55
InChI Key: AHUJJUPIUHKIJE-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a phenylsulfonyl group, and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Phenylsulfonyl Group: This step involves sulfonylation, where a sulfonyl chloride reacts with the tetrahydroisoquinoline derivative in the presence of a base.

    Attachment of the Cyclopentyl Group: This can be done through a Grignard reaction or other alkylation methods.

    Formation of the Propanamide Moiety: This involves the reaction of the intermediate with propanoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the amide or sulfonyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, given its structural complexity and potential biological activity.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may play a crucial role in binding to the active site of enzymes, while the tetrahydroisoquinoline moiety could interact with other parts of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopentyl-N-(2-phenylphenyl)propanamide: Similar structure but lacks the sulfonyl group.

    3-cyclopentyl-N-(2-methylphenyl)propanamide: Similar structure with a methyl group instead of the sulfonyl group.

    3-cyclopentyl-N-(2-phenoxyphenyl)propanamide: Similar structure with a phenoxy group instead of the sulfonyl group.

Uniqueness

The presence of the phenylsulfonyl group in 3-cyclopentyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-cyclopentylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c26-23(13-10-18-6-4-5-7-18)24-21-12-11-19-14-15-25(17-20(19)16-21)29(27,28)22-8-2-1-3-9-22/h1-3,8-9,11-12,16,18H,4-7,10,13-15,17H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUJJUPIUHKIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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